
11-Oxomogroside IA1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Oxomogroside I A1 is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the family of mogrosides, which are cucurbitane-type triterpene glycosides. Mogrosides are known for their intense sweetness and various health benefits, including antioxidative, anti-inflammatory, and blood glucose modulation effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside I A1 involves the biotransformation of mogrosides. This process typically includes chemical modification and enzymatic conversion. The complexities of mogroside structures make their purification and synthesis challenging. Chemical conversion methods often involve the use of specific reagents to modify the mogroside structure, while enzymatic conversion utilizes enzymes to catalyze the transformation .
Industrial Production Methods: Industrial production of 11-Oxomogroside I A1 primarily relies on the extraction of mogrosides from monk fruit. The extraction process involves the use of solvents such as ethanol or butanol to isolate the desired mogrosides. Advanced techniques like carbon dioxide extraction have also been employed to enhance the efficiency of mogroside extraction .
化学反应分析
Types of Reactions: 11-Oxomogroside I A1 undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Oxidation reactions involve the conversion of hydroxyl groups to carbonyl groups, while reduction reactions convert carbonyl groups back to hydroxyl groups. Glycosylation involves the addition of sugar moieties to the mogroside structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Enzymatic glycosylation often employs uridine-5’-diphospho (UDP)-dependent glycosyltransferases .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of mogrosides, such as 11-oxomogroside II A1 and 11-dehydroxymogroside .
科学研究应用
11-Oxomogroside IA1: Applications, Research Findings, and Health Benefits
This compound is a cucurbitane glycoside found in Siraitia grosvenori (also known as Monk fruit or Lo Han Kuo), a plant widely used in traditional Chinese medicine and as a natural sweetener . Research indicates that this compound possesses various potential health benefits, especially concerning its inhibitory effects against the Epstein-Barr virus early antigen .
Chemical Properties and Structure
This compound is a triterpene glycoside, a class of compounds known for their diverse biological activities. It is one of several mogrosides identified in Siraitia grosvenori, which includes Mogroside V, Mogroside IV, and others . The structure of this compound features a cucurbitane skeleton with glycosidic attachments, contributing to its unique properties .
Occurrence and Extraction
This compound is primarily extracted from the unripe fruits of Siraitia grosvenori . The extraction and purification processes involve various techniques to isolate and concentrate the compound for research and application purposes .
Biological Activities and Health Benefits
Inhibitory Effects Against Epstein-Barr Virus (EBV):
- This compound exhibits significant inhibitory effects against the Epstein-Barr virus early antigen . This antiviral activity suggests potential applications in preventing and managing EBV-related diseases.
Other Potential Health Benefits:
Effects of Forchlorfenuron (CPPU) on Mogroside Content
A study on the effects of forchlorfenuron (CPPU), a plant growth regulator, on the morphology, metabolite accumulation, and gene expression in Siraitia grosvenorii revealed changes in mogroside content .
- Mogroside Content : CPPU treatment significantly affects the accumulation of various mogrosides . Specifically, the content of mogrosides MIIE, MIII, MIV, and IMV increased under low-concentration CPPU treatment, while MV content decreased . High concentrations of CPPU greatly increased MIIE, MIII, MIVA, and IMV content but decreased Si, MV, OMV, and MVI content .
- Overall Impact : Exogenous treatment with CPPU significantly promoted the accumulation of mogroside MIII and decreased the content of mogroside MV .
Data Table of Mogrosides and Their Activities
The following table summarizes various mogrosides, including this compound, and their pharmacological activities :
No. | Compound Name | R1 | R2 | R3 | R4 | R5 | Pharmacological Activity | Ref. |
---|---|---|---|---|---|---|---|---|
1 | Mogrol | β-OH | OH | OH | α-OH, H | H2 | Neuroprotective; inhibition of the production of inflammatory mediators; inhibition of adipocyte differentiation; inhibitory effects against the Epstein–Barr virus early antigen | [22,23,24,25,26] |
2 | Mogroside IA (Mogroside IA1) | β-OH | OH | H2 | Inhibitory effects against the Epstein–Barr virus early antigen | [23,24,27] | ||
25 | This compound (11-Oxomogroside A1) | β-OH | OH | H2 | Inhibitory effects against the Epstein–Barr virus early antigen | [24,28,32,33] |
Traditional Use and Modern Applications
作用机制
The mechanism of action of 11-Oxomogroside I A1 involves its interaction with various molecular targets and pathways. It exerts its antioxidative effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
In terms of glucose modulation, 11-Oxomogroside I A1 influences glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in cells. It also inhibits the activity of enzymes involved in glucose production, thereby reducing blood glucose levels .
相似化合物的比较
- Mogroside V
- 11-Oxomogroside V
- 11-Dehydroxymogroside
- 7-Oxomogroside II E
- 7-Oxomogroside V
11-Oxomogroside I A1 is unique due to its specific glycosylation pattern and the presence of an oxo group at the carbon 11 position.
属性
分子式 |
C36H60O9 |
---|---|
分子量 |
636.9 g/mol |
IUPAC 名称 |
(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C36H60O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
InChI 键 |
FEFDBUMZKFXMGF-AFMKTRLNSA-N |
手性 SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C |
规范 SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。